N,N-dipropylbenzene-1,4-diamine
Overview
Description
“N,N-dipropylbenzene-1,4-diamine” is a chemical compound with the molecular formula C12H20N2. It has a molecular weight of 192.3 . It is stored in a dark place, sealed in dry, and at a temperature of 2-8°C .
Synthesis Analysis
There are several methods for synthesizing derivatives of “N,N-dipropylbenzene-1,4-diamine”. One method involves the Michael reaction of electrochemically generated N,N′-diphenyl-p-quinonediimine with various nucleophiles in a water/ethanol mixture . Another method involves the intermolecular amphoteric diamination of allenes .Molecular Structure Analysis
The molecular structure of “N,N-dipropylbenzene-1,4-diamine” includes 14 heavy atoms and has a complexity of 133 . The InChI code is 1S/C12H20N2/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 .Physical And Chemical Properties Analysis
“N,N-dipropylbenzene-1,4-diamine” is a liquid at room temperature . It has a molecular weight of 192.30 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 5 .Scientific Research Applications
Summary of the Application
NTD has been introduced as a potential Hole Transport Layer (HTL) in optoelectronic devices . This application is significant in the production of Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) .
Methods of Application or Experimental Procedures
Nanostructured films of NTD with a thickness of 75 nm are spin coated . These films are then manipulated via an annealing process .
Results or Outcomes
The fluorescence spectrophotometer reveals that NTD film undergoes a Stokes shift of 3546 cm−1 upon excitation using a beam of wavelength of 365 nm . The X-ray diffraction analysis shows that NTD films consist of nanoparticles (NPs) with an average crystallite size of 33.43 nm . Upon annealing the films at temperatures of 373 and 423 K, the size of the NPs has climbed to 40.22 and 46.45 nm respectively .
2. Use in Organic Thin Film Transistors
Summary of the Application
NTD has been studied for its potential use in Organic Thin Film Transistors (OFETs) .
Methods of Application or Experimental Procedures
The thermal behavior, crystal structure, optical absorption in ultraviolet–visible regions, and DC electrical conductivity of the as-deposited NTD thin films are investigated .
Results or Outcomes
The differential scanning calorimetry (DSC) investigations show that NTD has a phase transition at a high temperature of 190 °C . The XRD patterns reveal that NTD thin films have an as-amorphous nature with some crystals . The value of the mobility gap decreases from 2.74 to 2.51 eV when the thickness of the films increases from 80 to 200 nm .
3. Green Electrochemical Synthesis
Summary of the Application
A green electrochemical method has been developed for the synthesis of new organosulfur derivatives of N,N′-diphenylbenzene-1,4-diamine . This method is significant as it provides a more environmentally friendly approach with high atom economy .
Methods of Application or Experimental Procedures
The method involves the Michael reaction of electrochemically generated N,N′-diphenyl-p-quinonediimine with various nucleophiles in a water/ethanol (25/75, v/v) mixture .
Results or Outcomes
The thioethers were synthesized in high yields, without toxic reagents and solvents at a carbon electrode .
4. Use in Rubber Industry
Summary of the Application
N,N′-substituted p-phenylenediamines, which include N,N′-diphenylbenzene-1,4-diamine, are used in the rubber industry . They are used as antioxidant agents in various vulcanized rubbers and provide preferable protection .
Methods of Application or Experimental Procedures
These compounds are added to the rubber during the vulcanization process .
Results or Outcomes
These compounds interact with free radicals in various ways, including hydrogen abstraction, addition of a radical species to the antioxidant, and simple electron transfer reactions . The antioxidant activity of these compounds is dependent on their structure .
5. Use in the Manufacture of Dyes
Summary of the Application
1,4-Phenylenediamines, which include N,N′-diphenylbenzene-1,4-diamine, are important compounds in the manufacture of dyes . They are extensively used in the manufacture of azo dyes .
Methods of Application or Experimental Procedures
These compounds are used in the synthesis of organic compounds .
Results or Outcomes
The structure of the individual N,N′-substituted p-phenylenediamines is a major determinant in predicting the activities of these compounds .
6. Use in Reducing NOx Emissions in Diesel Engines
Summary of the Application
N,N′-substituted p-phenylenediamines, represent an important group of antioxidants used in reducing NOx emissions in diesel engines .
Methods of Application or Experimental Procedures
These compounds are added to the diesel fuel .
Results or Outcomes
It is well known that antioxidants (e.g. N,N′-substituted p-phenylenediamines) interact with free radicals in various ways, including hydrogen abstraction, addition of a radical species to the antioxidant and simple electron transfer reactions .
properties
IUPAC Name |
4-N,4-N-dipropylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWYGPTYSRURDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436883 | |
Record name | N,N-dipropylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-Dipropylbenzene-1,4-diamine | |
CAS RN |
105293-89-8 | |
Record name | N,N-dipropylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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